molecular formula C21H25NO4 B4300860 3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4300860
M. Wt: 355.4 g/mol
InChI Key: GCFHMLBOUOZDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a tert-butylphenyl group and a methoxybenzoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:

    Formation of the tert-butylphenyl intermediate: Starting with tert-butylbenzene, a Friedel-Crafts alkylation can introduce the tert-butyl group.

    Introduction of the methoxybenzoyl group: The intermediate can undergo a reaction with 3-methoxybenzoyl chloride in the presence of a base to form the methoxybenzoyl derivative.

    Formation of the propanoic acid backbone:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound might be studied for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties. For example, the presence of aromatic rings and carboxylic acid groups might make it a candidate for anti-inflammatory or analgesic drugs.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation or pain pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-3-[(3-hydroxybenzoyl)amino]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-tert-butylphenyl)-3-[(3-chlorobenzoyl)amino]propanoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)16-10-8-14(9-11-16)18(13-19(23)24)22-20(25)15-6-5-7-17(12-15)26-4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFHMLBOUOZDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 4
Reactant of Route 4
3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 5
3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.